N-Desmethyl Imatinib Dimesylate

Kinase Inhibition BCR-ABL In Vitro Pharmacology

Using imatinib as a surrogate calibrant in TDM assays produces systematically biased results due to distinct PK parameters (CL/F 9.65 L/h, 9:1 biliary excretion) of the active metabolite. N-Desmethyl Imatinib Dimesylate (Norimatinib dimesylate) is the definitive analytical reference standard for FDA/EMA-compliant LC-MS/MS bioanalytical method validation. • Equivalent BCR-ABL potency (IC50 38 nM) to imatinib-enables isolation of PD effects from PK limitations in CML resistance models. • Unique CYP inhibition profile (CYP2C8 Ki 12.8 µM; CYP3A4/5 Ki 18.1 µM)-required for in vitro hepatocyte/microsomal autoinhibition & DDI studies. • Validated parent-metabolite PBPK model parameterization for regulatory submission-ready DDI predictions (rifampicin, gemfibrozil).

Molecular Formula C9H11ClN2O4
Molecular Weight 246.65 g/mol
Cat. No. B13851772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Imatinib Dimesylate
Molecular FormulaC9H11ClN2O4
Molecular Weight246.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl
InChIInChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H
InChIKeyLKNHGIWKJBRBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Imatinib Dimesylate: Core Structural Identity and Comparator Context for Scientific Procurement


N-Desmethyl Imatinib Dimesylate (Norimatinib dimesylate; CAS 404844-02-6) is the dimesylate salt form of the primary pharmacologically active metabolite of the tyrosine kinase inhibitor imatinib [1]. It is formed via N-demethylation of imatinib, predominantly mediated by CYP3A4 [2]. This compound is a critical analyte in pharmacokinetic studies, therapeutic drug monitoring (TDM), and drug-drug interaction (DDI) investigations. While sharing the same core kinase inhibition profile as its parent drug in isolated biochemical assays, its distinct pharmacokinetic properties, plasma exposure, and interaction with metabolic enzymes necessitate its specific procurement for use as an analytical reference standard, for cell culture metabolism studies, and for DDI modeling where parent drug spiking is insufficient [3].

Why N-Desmethyl Imatinib Dimesylate Cannot Be Replaced by Imatinib or Nilotinib Metabolites in Research Protocols


Generic substitution with the parent drug (imatinib) or metabolites of other tyrosine kinase inhibitors (e.g., nilotinib) is scientifically invalid for protocols requiring N-Desmethyl Imatinib. Firstly, while the parent compound shares the BCR-ABL IC50 of 38 nM, it exhibits a distinct cytochrome P450 inhibition profile [1]. Secondly, the metabolite of nilotinib is >100-fold less potent as a kinase inhibitor, rendering it an unsuitable comparator for BCR-ABL activity [2]. Thirdly, the metabolite CGP 74588 has a markedly different pharmacokinetic profile, with a plasma exposure that is only 10-15% of the parent drug and a shorter half-life, which directly impacts the validity of cell-based or in vivo pharmacokinetic models [3].

Quantitative Comparative Evidence: N-Desmethyl Imatinib Dimesylate vs. Imatinib and Related Analogs


Equivalent In Vitro BCR-ABL Kinase Inhibition Potency vs. Imatinib

N-Desmethyl Imatinib demonstrates identical in vitro potency to the parent compound, imatinib, against the BCR-ABL kinase target. This equivalence is a critical differentiator from other imatinib metabolites and second-generation TKI metabolites. In head-to-head biochemical assays, both compounds inhibit BCR-ABL kinase activity with the same IC50 value, confirming that the core pharmacophore is retained despite demethylation [1].

Kinase Inhibition BCR-ABL In Vitro Pharmacology

Superior In Vitro BCR-ABL1 Inhibitory Activity Compared to Nilotinib Metabolite

When compared across the same class of tyrosine kinase inhibitors, N-Desmethyl Imatinib shows a striking difference in potency relative to the metabolites of second-generation inhibitors like nilotinib. While N-Desmethyl Imatinib maintains low nanomolar potency, the hydroxymethylphenyl metabolite of nilotinib is substantially less active, with an IC50 >1 µM against BCR-ABL1 [1]. This vast difference in residual activity underscores the unique pharmacological relevance of the imatinib metabolite compared to its peers.

Kinase Selectivity Comparative Pharmacology Metabolite Activity

Differential CYP Enzyme Inhibition Profile vs. Imatinib (Ki Values)

N-Desmethyl Imatinib exhibits a distinct inhibitory profile against key cytochrome P450 enzymes compared to its parent drug. In direct inhibition experiments using human liver microsomes, N-Desmethyl Imatinib inhibits CYP2C8 (amodiaquine N-deethylation) with a Ki of 12.8 µM, compared to imatinib's Ki of 8.4 µM for the same enzyme. Conversely, for CYP3A4/5 (midazolam 1'-hydroxylation), N-Desmethyl Imatinib is a slightly more potent direct inhibitor, with a Ki of 18.1 µM versus 23.3 µM for imatinib [1]. This divergent profile is crucial for accurate prediction of drug-drug interactions in polypharmacy models.

Drug-Drug Interactions CYP Inhibition Pharmacokinetics

Distinct Pharmacokinetic Model Parameters vs. Imatinib in Pediatric Populations

In a population pharmacokinetic (PPK) study of children and young adults, the disposition of N-Desmethyl Imatinib (CGP 74588) was best described by a different structural model (two-compartment) than that of the parent drug (one-compartment). Furthermore, the estimated population clearance (CL/F) for a standard 70 kg subject differs, being 9.65 L/h for the metabolite versus 10.8 L/h for imatinib [1]. This model-based evidence demonstrates that the metabolite cannot be considered a simple scalar of the parent drug's concentration-time profile.

Pediatric Pharmacokinetics PPK Modeling Clearance

Quantitatively Validated PBPK Model for Parent-Metabolite Drug-Drug Interaction Prediction

A whole-body physiologically based pharmacokinetic (PBPK) model has been specifically developed and validated for the imatinib-N-Desmethyl Imatinib parent-metabolite pair. This model accurately predicted 12 out of 12 DDI area under the curve (AUC) ratios and 12 out of 12 maximum plasma concentration (Cmax) ratios within a twofold error of observed clinical data for interactions with drugs like rifampicin, ketoconazole, gemfibrozil, simvastatin, and metoprolol [1]. Such a validated, compound-specific model is not available for other imatinib analogs or alternative metabolites.

PBPK Modeling Drug-Drug Interactions Clinical Pharmacology

Biliary Excretion Ratio as a Differentiator from Imatinib in Special Populations

In patients with biliary stents, the ratio of parent drug to metabolite excreted in bile provides a quantitative measure of differential disposition. LC-MS analysis of bile from two patients revealed a consistent imatinib:CGP 74588 ratio of approximately 9:1 [1]. This significant difference in biliary handling compared to plasma (where the ratio is typically ~10:1) is critical for studies involving hepatobiliary elimination or in patients with hepatic impairment.

Biliary Excretion Bioanalysis Special Populations

Validated Research and Industrial Applications of N-Desmethyl Imatinib Dimesylate


Development and Validation of LC-MS/MS Bioanalytical Methods for Therapeutic Drug Monitoring (TDM)

This compound is the definitive standard for developing and validating quantitative LC-MS/MS assays for TDM of imatinib. The distinct pharmacokinetic parameters (e.g., CL/F of 9.65 L/h and a two-compartment model [1]) and the 9:1 biliary excretion ratio [2] mean that using imatinib as a surrogate calibrant will produce systematically biased results. Pure N-Desmethyl Imatinib Dimesylate is required to meet FDA/EMA guidelines for bioanalytical method validation.

Calibration of Physiologically Based Pharmacokinetic (PBPK) Models for Drug-Drug Interaction (DDI) Prediction

The validated parent-metabolite PBPK model [3] provides a robust framework for simulating complex DDI scenarios. Procurement of the metabolite is essential for parameterizing the model's metabolite module, which is a prerequisite for generating accurate predictions of how co-medications (e.g., rifampicin, gemfibrozil) affect imatinib and N-Desmethyl Imatinib exposure. This application is directly relevant to model-informed drug development and regulatory submissions.

In Vitro Mechanistic Studies of CYP-Mediated Metabolism and Auto-Inhibition

Given its unique CYP inhibition profile, including a CYP2C8 Ki of 12.8 µM and a CYP3A4/5 Ki of 18.1 µM [4], N-Desmethyl Imatinib Dimesylate is the required reagent for in vitro hepatocyte or microsomal studies. It allows researchers to dissect the contribution of the metabolite to the overall autoinhibition of imatinib's own metabolism, a phenomenon that cannot be modeled with the parent drug alone.

In Vitro Pharmacology to Isolate PD from PK Effects in Resistance Studies

In CML cell line models of resistance, this compound is the correct tool to isolate the pharmacodynamic (PD) effects of the active moiety from the pharmacokinetic (PK) limitations of low plasma exposure. Its equivalent in vitro BCR-ABL potency (IC50 38 nM [5]) allows researchers to investigate whether resistance is driven by target modification or by increased metabolism, a critical distinction for next-line therapy selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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